REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1N.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:21].[K+]>O>[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[I:21] |f:2.3,4.5|
|
Name
|
ethyl acetate hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
34.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
520 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for ½ hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped for mechanical stirring
|
Type
|
CUSTOM
|
Details
|
the temperature below 15° C
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 2 hr
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with sat. Na2S2O3 (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude iodide was dissolved in hot iPrOH (500 mL)
|
Type
|
ADDITION
|
Details
|
hexanes (200 mL) were added
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
the product was collected by suction filtration
|
Type
|
STIRRING
|
Details
|
after stirring at 0° C. for 2 hr
|
Duration
|
2 h
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 318 mmol | |
AMOUNT: MASS | 90 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |